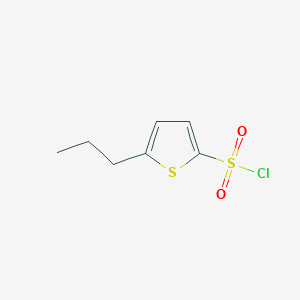

5-Propylthiophene-2-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Propylthiophene-2-sulfonyl chloride is a chemical compound with the formula C7H9ClO2S2 and a molecular weight of 224.73 g/mol . It is used in pharmaceutical testing and is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-Propylthiophene with chlorosulfonic acid and phosphorus pentachloride at temperatures between 10°C and 15°C .Scientific Research Applications

Polymer Science

Research by Ghassemi and McGrath (2004) highlights the synthesis of high molecular weight poly(2,5-benzophenone) derivatives through nickel-catalyzed coupling polymerization, which utilizes monomers prepared by reactions involving sulfonyl chloride compounds similar to 5-Propylthiophene-2-sulfonyl chloride. The sulfonated polymers derived from these processes exhibited high values of proton conductivity, suggesting their potential application in proton exchange membranes (Ghassemi & McGrath, 2004).

Antiviral Activity

Chen et al. (2010) explored the synthesis of thiadiazole sulfonamide derivatives from a process starting with 4-chlorobenzoic acid, leading to compounds with antiviral properties. This research points to the role of sulfonyl chloride derivatives in creating antiviral agents, specifically against the tobacco mosaic virus, highlighting a potential area for further exploration with compounds like this compound (Chen et al., 2010).

Materials Science

Percec et al. (2001) discussed the synthesis of functional aromatic multisulfonyl chlorides, showcasing a method involving oxidative chlorination to convert thiophenyl groups into sulfonyl chlorides. These compounds serve as crucial intermediates in developing dendritic and complex organic molecules, suggesting the importance of sulfonyl chloride derivatives in synthesizing advanced materials (Percec et al., 2001).

Catalysis and Sensing

A study by Moosavi-Zare et al. (2013) on the synthesis and characterization of ionic liquid sulfonic acid functionalized pyridinium chloride highlights its use as an efficient catalyst in synthesizing specific organic compounds, indicating the broader applicability of sulfonyl chloride derivatives in catalysis (Moosavi-Zare et al., 2013).

Environmental Science

Cui et al. (2012) investigated using nano-magnetic particles covered with complexes for desulfurization, where sulfonyl chloride derivatives could play a role in synthesizing such complexes. This application points towards the environmental cleanup potential of these compounds (Cui et al., 2012).

Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally known for their reactivity with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .

Mode of Action

5-Propylthiophene-2-sulfonyl chloride is a reactive compound that can participate in various chemical reactions. For instance, it can be used in the synthesis of 5-Propylthiophene-2-sulfonic acid (4, 5-dimethyl-isoxazol-3yl) amide . In this reaction, this compound reacts with 3-amino-4, 5-dimethylisoxazole in the presence of pyridine and dimethylaminopyridine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, the synthesis of 5-Propylthiophene-2-sulfonic acid (4, 5-dimethyl-isoxazol-3yl) amide is carried out at 0°C , suggesting that low temperatures may be necessary for certain reactions involving this compound.

properties

IUPAC Name |

5-propylthiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO2S2/c1-2-3-6-4-5-7(11-6)12(8,9)10/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVCJYZNEPLRHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(S1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2973774.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2973777.png)

![3-[3-[(2,4-Dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-5-methylsulfanyl-1,2,4-triazole](/img/structure/B2973781.png)

![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2973782.png)

![Tert-butyl (5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2973787.png)

![N-[[3-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2973793.png)

![N-(2-cyanophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2973796.png)